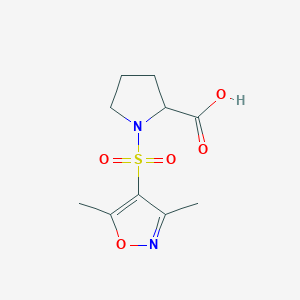
1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as THP-PYZ-UREA and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anion Tuning in Hydrogel Formation
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic environments, where the gel's properties are influenced by the anion present. This discovery highlights the substance's utility in creating materials with tunable physical properties, which could be important for applications ranging from drug delivery to materials science. The study demonstrates the absence of urea⋯urea hydrogen bonding, suggesting unique gelation mechanisms compared to traditional bis(urea) gelators (Lloyd & Steed, 2011).
Hydrogel Morphology and Rheology
The morphology and rheology of hydrogels formed by specific urea compounds can be precisely controlled by the choice of anion, showcasing the potential for creating customized gel materials. This capability is crucial for developing new biomaterials and for applications in tissue engineering, where the physical properties of hydrogels can significantly affect their performance (Lloyd & Steed, 2011).
Multicomponent Synthesis Utilizing Urea
Urea serves as an eco-friendly organo-catalyst in a facile multicomponent synthesis of pharmaceutically relevant heterocycles, including 2-amino-3-cyano-4H-pyrans and pyran-annulated compounds. This approach underscores urea's role in promoting sustainable chemical processes, offering a low-cost and environmentally benign alternative to traditional catalysts in the synthesis of complex organic molecules (Brahmachari & Banerjee, 2014).
Green Synthesis in Ionic Liquids
Ionic liquids, specifically 1-butyl-3-methylimidazolium bromide, have been identified as green solvents for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, using urea as a reactant. This highlights the role of ionic liquids in enhancing the efficiency and environmental friendliness of chemical syntheses, offering advantages such as non-toxicity, high yield, and simple purification processes (Sudhan et al., 2016).
Anticancer Potential of Pyrazole Derivatives
Pyrazole derivatives have been investigated for their anticancer properties, with studies indicating potential efficacy against human microsomal prostaglandin E synthase 1. This research expands the understanding of pyrazole-based compounds in medicinal chemistry, potentially leading to new therapeutic agents for cancer treatment (Thomas et al., 2019).
Eigenschaften
IUPAC Name |
1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-14(17-13-2-1-7-21-13)16-12-8-15-18(10-12)9-11-3-5-20-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWMYUWNJCYNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Azaspiro[3.7]undecan-2-one](/img/structure/B2424867.png)




![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2424874.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2424875.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2424876.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2424880.png)


![2-Chloro-1-(2,2-dioxo-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-8-yl)ethanone](/img/structure/B2424888.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one](/img/structure/B2424889.png)

